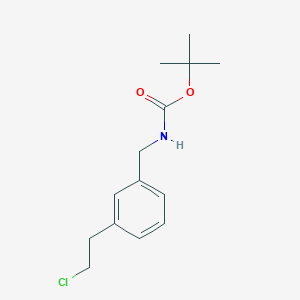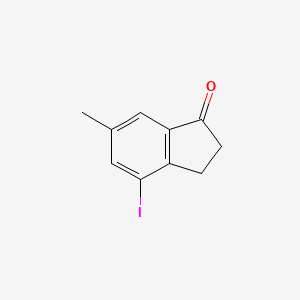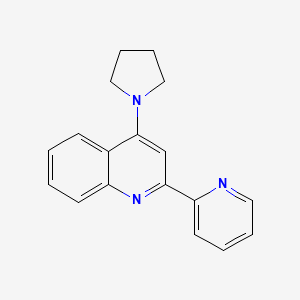
tert-Butyl 3-(2-chloroethyl)benzylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(2-chloroethyl)benzylcarbamate: is an organic compound with the molecular formula C14H20ClNO2. It is a derivative of benzylcarbamate, featuring a tert-butyl group and a 2-chloroethyl substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-chloroethyl)benzylcarbamate typically involves the reaction of 3-(2-chloroethyl)benzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and minimize impurities. Techniques such as continuous flow reactors may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 3-(2-chloroethyl)benzylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The benzylcarbamate moiety can undergo oxidation to form corresponding carbamates or reduction to yield amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the chlorine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or other substituted derivatives are formed.
Oxidation Products: Oxidation typically yields carbamates or corresponding acids.
Reduction Products: Reduction leads to the formation of amines.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 3-(2-chloroethyl)benzylcarbamate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: In biological research, this compound is investigated for its potential as a building block in the synthesis of bioactive molecules. It may be used in the design of prodrugs or as a protecting group in peptide synthesis .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its role as an intermediate in the synthesis of various compounds makes it a valuable asset in chemical manufacturing .
Mécanisme D'action
The mechanism of action of tert-Butyl 3-(2-chloroethyl)benzylcarbamate involves its reactivity towards nucleophiles and electrophiles. The chloroethyl group is particularly reactive, allowing for various substitution reactions. The benzylcarbamate moiety can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-aminoethyl)benzylcarbamate
- tert-Butyl alcohol
Comparison: tert-Butyl 3-(2-chloroethyl)benzylcarbamate is unique due to its specific substitution pattern on the benzylcarbamate framework. Compared to tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate, it has a different core structure, leading to distinct reactivity and applications.
Propriétés
Formule moléculaire |
C14H20ClNO2 |
|---|---|
Poids moléculaire |
269.77 g/mol |
Nom IUPAC |
tert-butyl N-[[3-(2-chloroethyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C14H20ClNO2/c1-14(2,3)18-13(17)16-10-12-6-4-5-11(9-12)7-8-15/h4-6,9H,7-8,10H2,1-3H3,(H,16,17) |
Clé InChI |
NIPBQVKFLUPVOJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[[3-(4-chlorophenyl)-2-hydroxyphenyl]methyl]acetamide](/img/structure/B11850052.png)

![Ethyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B11850063.png)
![3-Phenyl-1-[(propan-2-yl)oxy]-1H-2-benzopyran](/img/structure/B11850078.png)

![Ethyl 7-methoxy-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate](/img/structure/B11850101.png)






